molecular formula C9H9BrO B3021667 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 105515-33-1

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No.: B3021667
CAS No.: 105515-33-1
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
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Description

3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propen-1-ol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromophenyl)prop-2-en-1-ol is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition can lead to increased levels of this neurotransmitter, which can be beneficial in conditions like Parkinson’s disease. AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning .

Mode of Action

This compound acts as an inhibitor of both MAO-B and AChE . By inhibiting these enzymes, it increases the concentration of dopamine and acetylcholine in the brain. This dual action can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted .

Biochemical Pathways

The compound’s action on MAO-B and AChE affects the biochemical pathways of dopamine and acetylcholine metabolism. By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased dopamine levels. Similarly, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels .

Result of Action

The result of the action of this compound is an increase in the levels of dopamine and acetylcholine in the brain. This can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted . It was found to be a neuroprotective agent against neuronal degeneration, one of the main contributing parameters related to Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This method involves the reaction of p-bromo benzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanolic solution and requires stirring for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 3-(4-bromophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)prop-2-en-1-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

    3-(4-Bromophenyl)propan-1-ol: Similar structure but with a single bond instead of a double bond.

    3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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